molecular formula C12H9NO3 B2411423 2-(Pyridin-2-yloxy)benzoic acid CAS No. 857540-41-1

2-(Pyridin-2-yloxy)benzoic acid

Cat. No.: B2411423
CAS No.: 857540-41-1
M. Wt: 215.208
InChI Key: CLVADGGXOXDLIW-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)benzoic acid is an organic compound with the molecular formula C12H9NO3. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a pyridin-2-yloxy group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yloxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Pyridin-2-yloxy)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The pyridin-2-yloxy group can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)benzoic acid: Similar structure but lacks the oxygen atom in the pyridin-2-yloxy group.

    2-(Pyridin-3-yloxy)benzoic acid: The pyridine ring is attached at the 3-position instead of the 2-position.

    2-(Pyridin-4-yloxy)benzoic acid: The pyridine ring is attached at the 4-position instead of the 2-position.

Uniqueness

2-(Pyridin-2-yloxy)benzoic acid is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-pyridin-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVADGGXOXDLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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